(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl protecting group on the amino functional group and a nitrophenyl moiety at the β-position. This compound has the molecular formula and a molecular weight of 310.30 g/mol. Its structure can be represented by the InChI key: XBQADBXCNQPHHY-LLVKDONJSA-N, which provides insight into its stereochemistry and functional groups .
The biological activity of (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is primarily linked to its role as an amino acid derivative. Compounds of this nature are often evaluated for their potential as:
The synthesis of (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid typically involves several steps:
(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid has several applications, including:
Interaction studies involving (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses:
Several compounds share structural similarities with (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid. Here are some notable examples:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| (S)-3-((Tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid | Contains a tert-butoxycarbonyl group and nitrophenyl moiety | Different stereochemistry affecting biological activity |
| 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-nitrophenyl)acetic acid | Similar backbone structure with variations in substituents | Different position of nitro group |
| (R)-2-amino-3-(4-nitrophenyl)propanoic acid | Lacks the tert-butoxycarbonyl protection but retains similar aromatic features | Unprotected amino group allows for different reactivity |
These comparisons highlight the uniqueness of (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid, particularly in its protective group and specific substituent arrangements that influence its chemical behavior and biological activity.